N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
“N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide” is a complex organic compound. It contains several functional groups including a sulfonyl group, a methoxy group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl group would likely contribute to the compound’s overall polarity, while the methoxy group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorophenyl group could increase the compound’s overall polarity, affecting its solubility in different solvents .Scientific Research Applications
Hydrogen Bonding and Crystal Structure
Sulfonamides, including those with aromatic groups similar to the compound , often exhibit characteristic hydrogen bonding patterns in their crystal structures. These patterns significantly influence the crystal packing, stability, and potentially the reactivity of these compounds. Research by Kikkawa et al. (2019) on aromatic sulfonamides revealed systematic hydrogen-bonding patterns, which can be classified into several types, influencing the crystal structures and chirality of these compounds. This study underscores the importance of understanding intermolecular interactions for designing materials with specific properties (Kikkawa et al., 2019).
Antitumor Activity
Sulfonamides have been explored for their antitumor activities, with specific structures showing promise as antimitotic agents disrupting tubulin polymerization, hence affecting cancer cell growth. Owa et al. (2002) conducted a comprehensive study on antitumor sulfonamides, including structure-activity relationships and gene expression profiles, highlighting the therapeutic potential of sulfonamide compounds in oncology (Owa et al., 2002).
Photophysical Properties
The photophysical properties of sulfonamide derivatives have been investigated, showing potential applications in the development of fluorescent markers or probes. A study by Bozkurt et al. (2016) on the effect of substituents on the photophysical properties of benzenesulfonamides demonstrated that these compounds exhibit fluorescence in the blue-green region, which can be modulated by changing the aryl part (Bozkurt et al., 2016).
Drug-Tubulin Interactions
The binding of sulfonamide drugs to the colchicine site of tubulin, inhibiting tubulin polymerization, is another area of interest. Research by Banerjee et al. (2005) on various sulfonamide drugs highlighted their potential as clinical candidates for cancer treatment due to their ability to interfere with the microtubule network essential for cell division (Banerjee et al., 2005).
Molecular Interactions and Packing Patterns
Investigations into the crystal structures of related sulfonamides have provided insights into the molecular interactions and packing patterns that could influence the physical properties and reactivity of these compounds. Studies like those conducted by Suchetan et al. (2016) on fluorobenzoyl-arylsulfonamides contribute to the fundamental understanding of how structural modifications affect intermolecular interactions (Suchetan et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO6S2/c1-14-12-17(9-10-18(14)27-2)30(25,26)22-13-20(19-4-3-11-28-19)29(23,24)16-7-5-15(21)6-8-16/h3-12,20,22H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRZASQKKULMSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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